Alloferon 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C48H70F3N19O17 |

|---|---|

Molecular Weight |

1242.2 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7) |

InChI Key |

OBMWXSWSUDGNEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Alloferon from Calliphora vicina: A Technical Guide

An In-depth Exploration of the Origin, Isolation, and Immunomodulatory Mechanisms of an Insect-Derived Peptide

Abstract

This technical guide provides a comprehensive overview of the origin, discovery, and biological characterization of Alloferon, a peptide with significant immunomodulatory properties, originally isolated from the blue blowfly, Calliphora vicina. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols employed in its discovery, a quantitative summary of its biological activities, and a visual representation of its known signaling pathways. Alloferon's ability to stimulate Natural Killer (NK) cell cytotoxicity and induce interferon synthesis highlights its potential as a therapeutic agent in antiviral and antitumor applications.

Introduction: From Maggot Therapy to Immunomodulatory Peptides

The historical use of "surgical larvae," specifically the maggots of the Calliphoridae family, for wound healing dates back centuries, with notable application by surgeon Pirogov during the Crimean War.[1] Initially, the therapeutic benefit was attributed to the mechanical debridement of necrotic tissue.[1] However, research in the Soviet era revealed that the immune system of these insects is a potent source of antimicrobial and antiviral factors, containing cells functionally similar to mammalian Natural Killer (NK) cells.[1] This line of inquiry led to the discovery of Alloferons, a family of bioactive peptides, in the hemolymph of bacteria-challenged Calliphora vicina larvae.[2][3] The name "Alloferon" is derived from its functional similarity to interferon and its origin in an invertebrate.

Subsequent research has led to the chemical synthesis of Alloferon, making it more readily available for research and therapeutic development, with the injectable drug "Allokin-alpha" being one of its applications. Alloferons have demonstrated both antiviral and antitumor effects, positioning them as a promising class of natural-origin immunomodulatory drugs.

The Discovery and Isolation of Alloferon

The initial discovery of Alloferon was reported by Chernysh et al. in 2002 in the Proceedings of the National Academy of Sciences. The researchers identified two variants, Alloferon 1 and Alloferon 2, from the hemolymph of Calliphora vicina larvae that had been immunologically challenged with bacteria.

Amino Acid Sequence

The primary structures of the two Alloferon variants were determined as follows:

-

Alloferon 1: H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

-

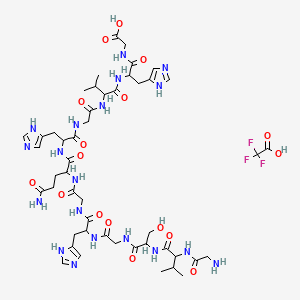

This compound: H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

Alloferon is a linear, non-glycosylated oligopeptide with a molecular weight of approximately 1265 Daltons.

Experimental Protocols

This section details the methodologies employed in the isolation, purification, and functional characterization of Alloferon.

Isolation and Purification of Native Alloferon

The following protocol is a synthesized methodology based on the original discovery and general peptide purification techniques.

3.1.1. Immunization of Calliphora vicina Larvae

-

Source: Calliphora vicina larvae are reared under laboratory conditions.

-

Bacterial Challenge: To induce an immune response and the production of antimicrobial peptides, larvae are pricked with a needle dipped in a suspension of heat-killed Escherichia coli and Micrococcus luteus.

3.1.2. Hemolymph Extraction

-

Collection: Hemolymph is collected from the bacteria-challenged larvae.

-

Initial Processing: The collected hemolymph is immediately acidified with trifluoroacetic acid (TFA) to a final concentration of 0.2% and then boiled for 15 minutes to precipitate larger proteins.

-

Centrifugation: The sample is centrifuged to pellet the denatured proteins, and the supernatant containing the peptides is collected.

3.1.3. Solid-Phase Extraction (SPE)

-

Purpose: To concentrate the peptide fraction and remove salts and other small molecules.

-

Stationary Phase: A C18 Sep-Pak cartridge is commonly used for this purpose.

-

Procedure:

-

The supernatant from the previous step is passed through the equilibrated C18 cartridge.

-

The cartridge is washed with an aqueous solution of 0.1% TFA to remove unbound components.

-

The bound peptides are eluted with a solution of 60% acetonitrile in 0.1% TFA.

-

3.1.4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Purpose: To separate and purify the Alloferon peptides from the concentrated extract.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Elution: A linear gradient of increasing concentration of Solvent B is used to elute the peptides. The specific gradient would be optimized to achieve the best separation.

-

Detection: Elution of peptides is monitored by absorbance at 210-220 nm. Fractions corresponding to the Alloferon peaks are collected.

Structural Characterization

-

Amino Acid Sequencing: The primary amino acid sequence of the purified peptides is determined using methods such as Edman degradation or tandem mass spectrometry (MS/MS).

Functional Assays

3.3.1. NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

-

Principle: This assay measures the ability of effector cells (NK cells) to lyse target cells. The target cells are pre-loaded with radioactive Chromium-51 (⁵¹Cr). Upon cell lysis by NK cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell killing.

-

Protocol Outline:

-

Target Cell Labeling: Target cells (e.g., K562, a human erythroleukemic cell line sensitive to NK cell lysis) are incubated with ⁵¹Cr.

-

Co-incubation: The labeled target cells are washed and then co-incubated with effector cells (e.g., human peripheral blood mononuclear cells or purified NK cells) at various effector-to-target (E:T) ratios in the presence or absence of Alloferon.

-

Supernatant Collection: After a 4-hour incubation, the cells are centrifuged, and the supernatant is collected.

-

Measurement: The radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

3.3.2. Cytokine Production Assay (ELISA)

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), in cell culture supernatants or serum.

-

Protocol Outline:

-

Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: Cell culture supernatants from NK cells stimulated with or without Alloferon are added to the wells.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to a standard curve.

-

3.3.3. Analysis of NK Cell Activating Receptors (Flow Cytometry)

-

Principle: Flow cytometry is used to identify and quantify the expression of cell surface receptors, such as 2B4 and NKG2D, on NK cells.

-

Protocol Outline:

-

Cell Staining: NK cells, either treated or untreated with Alloferon, are incubated with fluorescently labeled antibodies specific for the receptors of interest (e.g., anti-2B4-FITC, anti-NKG2D-PE).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The percentage of cells expressing the receptor and the mean fluorescence intensity (indicating the level of expression) are determined.

-

3.3.4. NF-κB Activation Assay (Western Blot for IKK Phosphorylation)

-

Principle: Western blotting is used to detect the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκB kinase (IKK), which is an indicator of pathway activation.

-

Protocol Outline:

-

Cell Lysis: Cells treated with Alloferon for various time points are lysed to extract total protein.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of IKK (p-IKK). A second primary antibody for total IKK is used as a loading control.

-

Secondary Antibody: An HRP-conjugated secondary antibody that binds to the primary antibody is added.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of p-IKK and total IKK.

-

Quantitative Data Summary

The biological activity of Alloferon has been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Stimulation of Natural Killer (NK) Cell Cytotoxicity

| Effector Cells | Target Cells | Alloferon Concentration | Observed Effect | Reference |

| Mouse Spleen Lymphocytes | K562 | 0.05 - 50 ng/mL | Stimulation of cytotoxicity | |

| Human Peripheral Blood Lymphocytes | K562 | 0.05 - 0.5 ng/mL | Maximum efficacy for stimulation of cytotoxicity |

Table 2: In Vivo Antiviral Activity of Alloferon 1

| Virus | Animal Model | Alloferon 1 Dose and Administration | Outcome | Reference |

| Influenza Virus A | Mice (lethal pulmonary infection) | 25 µg (intranasal or subcutaneous) | Prevention of mortality in most animals | |

| Influenza Virus B | Mice (lethal pulmonary infection) | 25 µg (subcutaneous) | Stimulated resistance and prevented mortality |

Table 3: Effect of Alloferon on Cytokine Production

| Cytokine | Cell Type / Model | Alloferon Concentration | Change in Production | Reference |

| IFN-γ | Rat serum | Not specified | Increased | |

| TNF-α | Rat serum | Not specified | Increased | |

| IFN-γ | Alloferon-treated NK cells | Time- and dose-dependent | Increased | |

| TNF-α | Alloferon-treated NK cells | Time- and dose-dependent | Increased |

Table 4: Upregulation of NK Cell Activating Receptors by Alloferon

| Receptor | Cell Type | Observation | Reference |

| 2B4 | Human NK cells | Remarkably increased expression | |

| NKG2D | Human NK cells | Slightly increased expression |

Signaling Pathways and Mechanisms of Action

Alloferon exerts its immunomodulatory effects primarily through the activation of Natural Killer (NK) cells. This activation is a multi-step process involving the upregulation of activating receptors and the initiation of downstream signaling cascades, culminating in enhanced cytotoxicity and cytokine production.

Activation of Natural Killer Cells

Alloferon enhances the ability of NK cells to recognize and eliminate target cells, such as virus-infected or tumor cells, through two main mechanisms:

-

Enhanced Cytotoxicity: Alloferon stimulates the secretion of lytic granules containing perforin and granzymes from NK cells. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

-

Increased Cytokine Production: Alloferon boosts the production of key immunoregulatory cytokines by NK cells, including IFN-γ and TNF-α. These cytokines have direct antiviral and antitumor effects and also help to orchestrate a broader immune response.

The NF-κB Signaling Pathway

The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mechanism underlying Alloferon's effects. In resting cells, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by Alloferon, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in the immune response, including those for IFN-γ and TNF-α. The activation of the IκB kinase (IKK) complex is a critical step in this process.

Visualizations

Experimental Workflow for Alloferon Discovery

Caption: Workflow for the discovery and isolation of Alloferon from Calliphora vicina.

Alloferon-Mediated NK Cell Activation and Signaling

Caption: Signaling pathway of Alloferon-induced Natural Killer (NK) cell activation.

Conclusion

The discovery of Alloferon from Calliphora vicina represents a significant advancement in the field of immunology, demonstrating that invertebrates are a valuable source of novel therapeutic compounds. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the mechanisms of action and potential clinical applications of Alloferon and its analogues. The ability of Alloferon to potently activate NK cells and induce a robust interferon response underscores its potential as an antiviral and antitumor agent. Future research should focus on elucidating the precise molecular interactions of Alloferon with its cellular targets and further optimizing its therapeutic efficacy and delivery.

References

Alloferon's Mechanism of Action on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon is a cationic peptide with immunomodulatory, antiviral, and antitumor properties. Initially isolated from the insect Calliphora vicina, it has garnered significant interest for its ability to enhance the host's innate and adaptive immune responses. This technical guide provides an in-depth overview of the molecular and cellular mechanisms through which Alloferon exerts its effects on key immune cell populations, with a primary focus on Natural Killer (NK) cells. The information presented herein is a synthesis of key research findings, intended to support further investigation and drug development efforts in the fields of immunology and oncology.

Core Mechanism: Activation of Natural Killer (NK) Cells

The principal mechanism of Alloferon's immunomodulatory activity is the potentiation of Natural Killer (NK) cell functions.[1][2][3] NK cells are crucial components of the innate immune system, responsible for the early defense against virally infected and transformed cells.[1][4] Alloferon enhances NK cell activity through a dual mechanism: augmenting their cytotoxic capabilities and stimulating cytokine production.

Upregulation of NK Cell Activating Receptors

Alloferon treatment leads to the upregulation of key activating receptors on the surface of NK cells, notably 2B4 (CD244) and the Natural Killer Group 2D (NKG2D) receptor. This increased expression enhances the ability of NK cells to recognize and bind to their target cells, such as tumor cells or cells infected with viruses.

Enhancement of Cytotoxicity

The enhanced recognition of target cells translates into increased cytotoxic activity. Alloferon stimulates the exocytosis of lytic granules from NK cells, releasing perforin and granzymes. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that induce apoptosis (programmed cell death) in the target cell.

Stimulation of Cytokine Production

In addition to direct cytotoxicity, Alloferon-activated NK cells exhibit increased production and secretion of key immunoregulatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines have pleiotropic effects, including the direct inhibition of viral replication, the activation of other immune cells like macrophages and T cells, and the enhancement of antigen presentation.

Signaling Pathways Modulated by Alloferon

The downstream effects of Alloferon on immune cells are mediated by the modulation of intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Alloferon has been shown to activate the NF-κB pathway, leading to the transcription of genes encoding for various cytokines, including IFN-α. This activation can occur through the upregulation of IκB kinase (IKK) and subsequent phosphorylation and degradation of the NF-κB inhibitor, IκBα.

Interestingly, the role of Alloferon in modulating the NF-κB pathway appears to be context-dependent, particularly in viral infections. While it can activate the host's NF-κB pathway to mount an antiviral response, it may also inhibit the pathway when viruses hijack it for their own replication and survival.

Alloferon's dual-action on the NF-κB signaling pathway.

Effects on Other Immune Cells

While the primary focus of Alloferon research has been on NK cells, studies have indicated its potential to modulate other immune cell populations:

-

T Lymphocytes: Alloferon has been observed to enhance the proliferation of T cells, which are key players in the adaptive immune response.

-

Macrophages and Neutrophils: In a mouse model of asthma, Alloferon treatment was associated with reduced infiltration of macrophages and neutrophils in the lungs, suggesting an anti-inflammatory effect in certain contexts.

Quantitative Data Summary

The following tables summarize the quantitative effects of Alloferon on various parameters of immune cell function as reported in key studies.

| Parameter | Cell Type | Treatment | Effect | Reference |

| Cytotoxicity | Mouse Spleen Lymphocytes | 0.05 - 50 ng/mL Alloferon | Stimulation of cytotoxicity | Chernysh et al., 2002 |

| Cytotoxicity | Human NK Cells | 2 and 4 µg Alloferon | Time-dependent increase in cytotoxicity against PC3 cells | Bae et al., 2013 |

| NK Cell Activating Receptor Expression (2B4) | Human NK Cells | Alloferon | Upregulation of 2B4 expression | Bae et al., 2013 |

| NK Cell Activating Receptor Expression (NKG2D) | Human NK Cells | Alloferon | Slight increase in NKG2D expression | Bae et al., 2013 |

| Cytokine | Cell Type / Model | Treatment | Effect | Reference |

| IFN-γ | Alloferon-treated Human NK cells | Co-culture with cancer cells | Time- and dose-dependent increase in production | Bae et al., 2013 |

| TNF-α | Alloferon-treated Human NK cells | Co-culture with cancer cells | Time- and dose-dependent increase in production | Bae et al., 2013 |

| IFN-α | Namalva cell line | Alloferon treatment upon viral infection | Enhanced synthesis | Ryu et al., 2008 |

| IL-6 | Dextran sulfate sodium (DSS)-induced colitis mouse model | Alloferon treatment | Decreased plasma IL-6 levels | Kim et al., 2015 |

Experimental Protocols

This section outlines the methodologies employed in key studies to investigate the mechanism of action of Alloferon. For complete, detailed protocols, readers are directed to the cited publications.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

-

Objective: To quantify the cytotoxic activity of NK cells against target cancer cells.

-

Methodology:

-

Target Cell Labeling: Target cancer cell lines (e.g., PC3, HCT116) are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Co-culture: Human NK cells, either untreated or pre-treated with varying concentrations of Alloferon for different durations, are co-cultured with the ⁵¹Cr-labeled target cells.

-

Quantification: The amount of ⁵¹Cr released into the culture supernatant is measured using a gamma counter. Released ⁵¹Cr is proportional to the number of lysed target cells.

-

Data Analysis: The percentage of specific cytotoxicity is calculated based on the radioactivity released from target cells co-cultured with NK cells, compared to spontaneous and maximum release controls.

-

-

Reference: Bae et al., 2013

Workflow for assessing NK cell cytotoxicity.

Flow Cytometry for NK Cell Receptor Expression

-

Objective: To determine the effect of Alloferon on the surface expression of activating and inhibitory receptors on NK cells.

-

Methodology:

-

Cell Preparation: NK cells are treated with Alloferon or a control.

-

Antibody Staining: The cells are stained with fluorescently labeled monoclonal antibodies specific for NK cell surface receptors (e.g., anti-2B4, anti-NKG2D, anti-KIR, anti-CD94).

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The expression levels of the receptors are quantified based on the mean fluorescence intensity of the stained cell populations.

-

-

Reference: Bae et al., 2013

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of cytokines (e.g., IFN-γ, TNF-α) secreted by NK cells.

-

Methodology:

-

Sample Collection: Culture supernatants from NK cells treated with Alloferon and co-cultured with target cells are collected.

-

ELISA Procedure: A sandwich ELISA is performed using capture and detection antibodies specific for the cytokine of interest. The concentration of the cytokine is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of the recombinant cytokine.

-

-

Reference: Bae et al., 2013

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the activation of the NF-κB signaling pathway in response to Alloferon.

-

Methodology:

-

Cell Lysis: Cells (e.g., Namalva cell line) treated with Alloferon are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for key NF-κB pathway proteins (e.g., phosphorylated IκBα, total IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

-

Reference: Ryu et al., 2008

Conclusion

Alloferon exerts its immunomodulatory effects primarily through the activation of Natural Killer cells. This is achieved by upregulating activating receptors, which enhances their cytotoxicity towards malignant and virally infected cells via the perforin/granzyme pathway. Concurrently, Alloferon stimulates the production of crucial cytokines like IFN-γ and TNF-α, further amplifying the immune response. The underlying signaling mechanism predominantly involves the activation of the NF-κB pathway. The data presented in this guide underscore the potential of Alloferon as a therapeutic agent in oncology and virology. Further research to fully elucidate its interactions with the broader immune system and to optimize its therapeutic application is warranted.

References

- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]

An In-depth Technical Guide to Alloferon-Mediated Interferon (IFN) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloferon is a cationic, immunomodulatory peptide with demonstrated antiviral and antitumor properties. A key aspect of its mechanism of action is the induction of endogenous interferon (IFN) synthesis, a critical component of the innate immune response. This technical guide provides a comprehensive overview of the molecular pathways and experimental methodologies related to Alloferon's stimulation of IFN production. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Alloferon, a peptide originally isolated from the blow fly Calliphora vicina, has emerged as a potent modulator of the immune system.[1][2] Its ability to enhance the activity of Natural Killer (NK) cells and stimulate the production of interferons underscores its therapeutic potential in various infectious and oncological diseases.[3][4] This document serves as a technical resource for researchers and professionals in drug development, offering a deep dive into the core mechanisms of Alloferon-induced interferon synthesis.

Core Mechanism: Induction of Interferon Synthesis

Alloferon's primary immunomodulatory effect is the stimulation of interferon production, particularly IFN-α and IFN-γ.[5] This is achieved through two principal interconnected pathways: the activation of Natural Killer (NK) cells and the stimulation of the NF-κB signaling cascade.

Natural Killer (NK) Cell Activation

Alloferon directly activates NK cells, which are crucial effector lymphocytes of the innate immune system. This activation leads to the enhanced secretion of IFN-γ. Key activating receptors on NK cells, such as 2B4 and NKG2D, have been shown to be upregulated following Alloferon treatment, providing a plausible mechanism for its targeted action on these cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, including the transcription of interferon genes. Alloferon has been demonstrated to activate the NF-κB signaling pathway. This activation is thought to be a key downstream event following receptor engagement, leading to the nuclear translocation of NF-κB and subsequent transcription of IFN-α genes.

Quantitative Data on Alloferon-Induced Interferon Synthesis

The following tables summarize the quantitative data from key studies investigating the induction of interferon synthesis by Alloferon.

Table 1: Time-Course of Alloferon-Induced IFN Production in Human Leukocytes

| Time (hours) | IFN Concentration (IU/mL) (Mean ± SE) |

| 0 | ~10 |

| 3 | ~50 |

| 6 | ~120 |

| 12 | ~100 |

| 24 | ~180 |

| 48 | ~150 |

Data extracted and estimated from Chernysh et al., 2002. The study measured total interferon activity.

Table 2: Dose- and Time-Dependent Induction of IFN-γ by Alloferon in Human NK Cells

| Alloferon Conc. (µg/mL) | Incubation Time (hours) | IFN-γ Production (pg/mL) |

| 0 (Control) | 24 | ~50 |

| 1 | 24 | ~150 |

| 10 | 24 | ~350 |

| 10 | 6 | ~100 |

| 10 | 12 | ~200 |

| 10 | 24 | ~350 |

Data is illustrative and based on trends reported in Bae et al., 2013. The original data was presented as relative units.

Table 3: Comparative Efficacy of Alloferon as an IFN Inducer in Human Leukocytes (24-hour treatment)

| Inducer | Concentration | IFN Concentration (IU/mL) (Mean ± SE) |

| Alloferon | 10 µg/mL | ~180 |

| Cycloferon | 250 µg/mL | ~250 |

| Staphylococcal Enterotoxin A (SEA) | 1 µg/mL | ~300 |

| Newcastle Disease Virus (NDV) | 128 HAU/mL | ~400 |

Data extracted and estimated from Chernysh et al., 2002.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Alloferon-Induced Interferon Synthesis

The following diagram illustrates the key molecular pathways involved in Alloferon's induction of interferon synthesis.

Experimental Workflow for Studying Alloferon's Effects

This diagram outlines a typical experimental workflow for investigating the induction of interferon synthesis by Alloferon.

Experimental Protocols

In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with Alloferon

Objective: To stimulate human PBMCs with Alloferon to induce interferon production.

Materials:

-

Human PBMCs isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Alloferon (lyophilized powder).

-

Sterile, pyrogen-free water or PBS for reconstitution.

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Alloferon Reconstitution: Reconstitute lyophilized Alloferon in sterile, pyrogen-free water or PBS to a stock concentration of 1 mg/mL. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL per well.

-

Alloferon Treatment: Add 100 µL of the diluted Alloferon solutions to the respective wells to achieve the final desired concentrations. For the control group, add 100 µL of complete RPMI-1640 medium without Alloferon.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for various time points (e.g., 6, 12, 24, 48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C for subsequent interferon measurement.

Measurement of Interferon Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of IFN-α and IFN-γ in the collected cell culture supernatants.

Materials:

-

Human IFN-α and IFN-γ ELISA kits (commercially available).

-

Collected cell culture supernatants.

-

Microplate reader.

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits for IFN-α and IFN-γ.

-

Plate Preparation: Bring all reagents and samples to room temperature. Prepare the required number of antibody-coated microplate strips.

-

Standard Curve: Prepare a serial dilution of the provided IFN-α and IFN-γ standards to generate a standard curve.

-

Sample Addition: Add 100 µL of the standards and collected supernatants (diluted if necessary) to the appropriate wells.

-

Incubation: Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature).

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IFN-α and IFN-γ in the samples by interpolating their absorbance values from the standard curve.

Assessment of NF-κB Activation by Western Blotting

Objective: To detect the activation of the NF-κB pathway in Alloferon-treated cells by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

-

Alloferon-treated and control cell pellets.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Nuclear and cytoplasmic extraction kit.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Protein Extraction:

-

Whole-cell lysates: Lyse the cell pellets in RIPA buffer.

-

Nuclear and cytoplasmic fractions: Use a commercial kit to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the levels of phosphorylated IκBα and the relative amounts of p65 in the cytoplasmic and nuclear fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

Conclusion

Alloferon represents a promising immunomodulatory agent with a clear mechanism of action centered on the induction of interferon synthesis. By activating NK cells and the NF-κB signaling pathway, Alloferon initiates a cascade of immune responses that are crucial for antiviral and antitumor defense. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of this intriguing peptide. Continued research will undoubtedly further elucidate the intricate details of Alloferon's immunomodulatory functions and pave the way for its clinical translation.

References

- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural killer cell is a major producer of interferon γ that is critical for the IL-12-induced anti-tumor effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]

In Vitro Immunomodulatory Properties of Alloferon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon is a synthetic 13-amino acid peptide, HGVSGHGQHGVHG, originally isolated from the hemolymph of the bacteria-challenged blowfly Calliphora vicina. It has garnered significant interest for its immunomodulatory, antiviral, and antitumor properties. This technical guide provides an in-depth overview of the in vitro immunomodulatory activities of Alloferon, focusing on its effects on key immune cells and signaling pathways. The information presented herein is a synthesis of data from pivotal preclinical studies, offering a valuable resource for researchers and professionals in the field of immunology and drug development.

Core Immunomodulatory Mechanisms

Alloferon exerts its immunomodulatory effects primarily through the activation of Natural Killer (NK) cells and modulation of cytokine production. Evidence also points to its influence on the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.

Enhancement of Natural Killer (NK) Cell Activity

Alloferon has been demonstrated to significantly enhance the cytotoxic activity of NK cells against various cancer cell lines. This enhancement is multifaceted, involving the upregulation of activating receptors and the increased secretion of cytotoxic granules.

Quantitative Effects on NK Cell Cytotoxicity:

| Target Cell Line | Alloferon Concentration | Incubation Time | NK Cell Source | % Increase in Cytotoxicity | Reference |

| PC-3 (Prostate Cancer) | 2 µg/mL | 12 hours | Human Peripheral Blood | Significant increase (exact % not specified) | [Bae et al., 2013] |

| PC-3 (Prostate Cancer) | 4 µg/mL | 12 hours | Human Peripheral Blood | Further significant increase (exact % not specified) | [Bae et al., 2013] |

| HCT116 (Colon Cancer) | 4 µg/mL | 12 hours | Human Peripheral Blood | Significant increase (exact % not specified) | [Bae et al., 2013] |

| K562 (Leukemia) | 0.05 - 50 ng/mL | Not specified | Mouse Spleen Lymphocytes | Dose-dependent stimulation | [Chernysh et al., 2002] |

Experimental Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol is based on the methodology described by Bae et al. (2013).

-

Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Paque density gradient centrifugation. NK cells are then enriched from the PBMC population using a negative selection kit (e.g., NK Cell Isolation Kit, Miltenyi Biotec).

-

Target Cell Labeling: Target cancer cells (e.g., PC-3, HCT116) are labeled with 100 µCi of Chromium-51 (⁵¹Cr) for 1 hour at 37°C.

-

Co-culture: Labeled target cells are washed and co-cultured with the prepared NK cells at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of Alloferon (e.g., 2 µg/mL and 4 µg/mL).

-

Incubation: The co-culture is incubated for 4-12 hours at 37°C in a 5% CO₂ incubator.

-

Measurement of Cytotoxicity: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter. The percentage of specific cytotoxicity is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Modulation of Cytokine Production

Alloferon stimulates the production of key immunomodulatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α).

Quantitative Effects on Cytokine Production:

| Cytokine | Cell Type | Alloferon Concentration | Incubation Time | Fold Increase/Concentration | Reference |

| IFN-γ | Human NK Cells | 2 µg/mL | 12 hours | Dose- and time-dependent increase | [Bae et al., 2013] |

| IFN-γ | Human NK Cells | 4 µg/mL | 12 hours | Further dose- and time-dependent increase | [Bae et al., 2013] |

| TNF-α | Human NK Cells | 2 µg/mL | 12 hours | Dose- and time-dependent increase | [Bae et al., 2013] |

| TNF-α | Human NK Cells | 4 µg/mL | 12 hours | Further dose- and time-dependent increase | [Bae et al., 2013] |

| IFN-α | Human Leukocytes | Not specified | 24 hours | Significant induction | [Chernysh et al., 2002] |

Experimental Protocol: Cytokine Quantification (ELISA)

This protocol is a general guideline for measuring cytokine levels in cell culture supernatants.

-

Cell Culture and Treatment: Immune cells (e.g., purified NK cells or PBMCs) are cultured in appropriate media. The cells are then treated with various concentrations of Alloferon for a specified period (e.g., 12 or 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected by centrifugation to remove cells and debris.

-

ELISA Procedure: The concentration of the cytokine of interest (e.g., IFN-γ, TNF-α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokine standards provided in the kit. The absorbance values of the samples are then used to determine the cytokine concentration from the standard curve.

Influence on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that regulates the expression of numerous genes involved in immunity and inflammation. Alloferon has been shown to activate the NF-κB pathway in certain contexts, which may contribute to its immunomodulatory effects, including the stimulation of IFN synthesis.[1]

Experimental Protocol: NF-κB Activation Assay (Reporter Gene Assay)

This protocol is based on the study by Ryu et al. (2008).

-

Cell Line and Transfection: A suitable cell line (e.g., Namalva, a human B cell line) is transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

Cell Treatment: Transfected cells are treated with Alloferon at various concentrations for a defined period.

-

Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity in Alloferon-treated cells to that in untreated control cells.

Visualizing the Molecular Pathways and Workflows

To better understand the complex interactions and experimental processes involved in Alloferon's immunomodulatory activity, the following diagrams have been generated using the DOT language.

Caption: Alloferon-mediated activation of Natural Killer (NK) cells.

Caption: Hypothetical model of Alloferon-induced NF-κB signaling pathway activation.

Caption: Experimental workflow for assessing NK cell-mediated cytotoxicity.

Conclusion

The in vitro data robustly support the immunomodulatory properties of Alloferon. Its ability to enhance NK cell cytotoxicity and stimulate the production of key cytokines underscores its potential as a therapeutic agent for various diseases, including viral infections and cancer. The activation of the NF-κB pathway provides a potential mechanistic basis for some of these effects. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development of Alloferon-based immunotherapies. Future in vitro studies should aim to further elucidate the precise molecular targets of Alloferon and explore its effects on other immune cell subsets to gain a more comprehensive understanding of its immunomodulatory profile.

References

Alloferon 2 Signal Transduction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloferon 2 is a synthetic peptide analogue of the insect-derived immunomodulatory peptide Alloferon. It has demonstrated significant antiviral and antitumor properties, primarily attributed to its ability to modulate the innate immune system. This technical guide provides an in-depth analysis of the this compound signal transduction pathway, focusing on its core mechanisms of action, supported by available quantitative data, detailed experimental methodologies, and visual pathway representations. This document is intended to serve as a comprehensive resource for researchers and professionals involved in immunology and drug development.

Core Mechanism of Action: Activation of Natural Killer (NK) Cells

The primary mechanism of this compound's therapeutic effects lies in its ability to activate Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating virally infected and cancerous cells. This compound enhances the cytotoxic activity of NK cells and stimulates the production of key immunomodulatory cytokines.

The this compound Signaling Cascade

The signal transduction pathway initiated by this compound involves a multi-step process that culminates in the potentiation of NK cell effector functions. The key signaling events are detailed below.

Upregulation of NK Cell Activating Receptors

This compound has been shown to increase the surface expression of key activating receptors on NK cells, namely NKG2D (Natural Killer Group 2D) and 2B4 (also known as CD244).[1][2][3] This upregulation enhances the ability of NK cells to recognize and bind to their target cells, which often express the corresponding ligands under conditions of cellular stress, such as viral infection or malignant transformation. While one study noted a "remarkable" increase in 2B4 expression and a "slight" increase in NKG2D expression, precise fold-change data from multiple studies remains to be consolidated.[4]

Activation of the NF-κB Signaling Pathway

A central event in the this compound signaling cascade is the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] This is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. This compound treatment has been shown to induce the phosphorylation of IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Cytokine Production and Secretion

Upon activation, NK cells stimulated by this compound exhibit enhanced production and secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This effect has been observed to be dose- and time-dependent. These cytokines play a crucial role in orchestrating a broader immune response, including the activation of other immune cells like macrophages and T cells.

Enhanced Cytotoxicity and Lytic Granule Release

The culmination of the this compound signaling pathway is the enhancement of NK cell-mediated cytotoxicity. This is achieved through the increased release of lytic granules containing perforin and granzymes. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various components of its signaling pathway. It is important to note that data has been compiled from various studies and experimental conditions may differ.

| Parameter | Effective Concentration | Target Cells/System | Observed Effect | Reference |

| NK Cell Cytotoxicity | 0.05 - 50 ng/mL | Mouse Spleen Lymphocytes | Stimulation of cytotoxic activity | |

| Antiviral Activity (HHV-1) | 90 µg/mL | Vero Cells | Inhibition of viral replication | |

| Receptor Expression | Not specified | Human NK Cells | Remarkable increase in 2B4, slight increase in NKG2D |

| Cytokine | Treatment Conditions (Concentration & Time) | Cell Type | Fold Increase / Concentration (pg/mL or ng/mL) | Reference |

| IFN-γ | Dose- and time-dependent | Human NK cells | Increased production | |

| TNF-α | Dose- and time-dependent | Human NK cells | Increased production | |

| IFN-γ | Not specified | Rat Serum | Increased concentration | |

| TNF-α | Not specified | Rat Serum | Increased concentration |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound signal transduction pathway. While specific, detailed protocols from the original publications are not fully available, the following descriptions are based on standard laboratory procedures for these assays.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay is a classic method to measure cell-mediated cytotoxicity.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When these cells are lysed by NK cells, ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed cells.

Methodology:

-

Target Cell Labeling: Target cells (e.g., K562, a cell line sensitive to NK cell lysis) are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C to allow for uptake of the radioactive label.

-

Washing: Labeled target cells are washed multiple times to remove unincorporated ⁵¹Cr.

-

Co-incubation: Effector cells (NK cells), pre-treated with various concentrations of this compound or a control, are co-incubated with the labeled target cells at different effector-to-target (E:T) ratios for approximately 4 hours.

-

Supernatant Collection: The plates are centrifuged, and the supernatant from each well is collected.

-

Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Radioactivity in the supernatant of target cells incubated with media alone.

-

Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the concentration of IFN-γ and TNF-α in cell culture supernatants.

Principle: This assay utilizes a pair of antibodies specific for the cytokine of interest. A capture antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to the captured cytokine. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.

Methodology:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for either human IFN-γ or TNF-α and incubated overnight.

-

Blocking: The plate is washed, and a blocking buffer (e.g., BSA solution) is added to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants from this compound-treated and control NK cells, along with a serial dilution of a known concentration of the recombinant cytokine (standard curve), are added to the wells and incubated.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody is added to each well and incubated.

-

Enzyme Conjugate Incubation: After another wash step, a streptavidin-HRP conjugate is added.

-

Substrate Addition and Color Development: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for color development.

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well.

-

Absorbance Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Concentration Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.

Western Blot for NF-κB Pathway Proteins

Western blotting is employed to detect the phosphorylation status of IKK and the degradation of IκBα.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies to detect the proteins of interest.

Methodology:

-

Cell Lysis: NK cells treated with this compound for various time points are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of IKK (p-IKK) or for IκBα. For loading controls, an antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Signal Detection: The membrane is washed again, and a chemiluminescent substrate is added. The light emitted is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to the loading control.

Flow Cytometry for NK Cell Receptor Expression

Flow cytometry is used to analyze the expression of NKG2D and 2B4 on the surface of NK cells.

Principle: Cells are stained with fluorescently labeled antibodies that specifically bind to the cell surface receptors of interest. The cells are then passed through a flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light. This allows for the quantification of the number of cells expressing the receptor and the intensity of expression per cell.

Methodology:

-

Cell Preparation: NK cells are isolated and treated with this compound or a control.

-

Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for human CD3 (to exclude T cells), CD56 (an NK cell marker), NKG2D, and 2B4. Isotype control antibodies are used to determine background fluorescence.

-

Washing: The cells are washed to remove unbound antibodies.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using specialized software. NK cells are identified by gating on the CD3-negative, CD56-positive population. The percentage of these cells expressing NKG2D and 2B4, as well as the mean fluorescence intensity (MFI) which corresponds to the level of expression, are determined.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Signal Transduction Pathway in NK Cells.

Caption: Key Experimental Workflows for this compound Pathway Analysis.

Conclusion

This compound exerts its immunomodulatory effects through a well-defined signal transduction pathway in Natural Killer cells. The core of this pathway involves the upregulation of activating receptors, activation of the NF-κB signaling cascade, and the subsequent enhancement of cytokine production and cytotoxic function. While the qualitative aspects of this pathway are well-documented, further research is warranted to establish more precise quantitative relationships between this compound dosage and the various downstream signaling events. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be crucial for the continued development and optimization of this compound as a therapeutic agent.

References

- 1. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]

- 4. en.allokin.ru [en.allokin.ru]

- 5. researchgate.net [researchgate.net]

Alloferon and NF-κB Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloferon is a cationic peptide with immunomodulatory, antiviral, and antitumor properties. Its mechanism of action is multifaceted, involving the activation of various components of the innate and adaptive immune systems. A crucial aspect of Alloferon's activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. This technical guide provides an in-depth overview of the current understanding of how Alloferon activates the NF-κB pathway, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades and experimental workflows.

Introduction to Alloferon

Alloferon is a 13-amino acid peptide (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH) originally isolated from the blow fly, Calliphora vicina. It has demonstrated a range of biological activities, including the stimulation of Natural Killer (NK) cell cytotoxicity and the induction of interferon (IFN) synthesis.[1] These effects contribute to its observed antiviral and antitumor capabilities in preclinical and clinical settings.[1]

The NF-κB Signaling Pathway: A Central Regulator of Immunity

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, allowing the freed NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

Alloferon-Mediated Activation of the NF-κB Signaling Pathway

The primary evidence for Alloferon's role in activating the NF-κB pathway comes from a study by Ryu et al. (2008).[1] This study, conducted on the Namalva cell line, suggested that Alloferon treatment leads to the activation of the NF-κB signaling cascade. The proposed mechanism involves the upregulation of IKK activity, which in turn leads to the enhanced phosphorylation of IκBα at Serine 32 and a decrease in the total levels of IκBα.[1] This degradation of the inhibitory protein IκBα consequently allows for the nuclear translocation and activation of NF-κB.

It is important to note that an "Expression of Concern" has been issued for the aforementioned study by Ryu et al. (2008), citing irregularities in some of the figures presented.[2] Therefore, the findings should be interpreted with caution. However, the downstream effects of Alloferon, such as the increased production of NF-κB-regulated cytokines, have been reported in other studies, providing indirect support for its influence on this pathway.

Downstream Effects of Alloferon as Indicators of NF-κB Activation

Activation of the NF-κB pathway by Alloferon is further evidenced by its downstream biological effects, primarily the enhancement of NK cell activity and the production of key cytokines.

-

Enhanced NK Cell Cytotoxicity: Alloferon has been shown to increase the cytotoxic activity of NK cells against cancer cells. This is achieved, in part, through the upregulation of perforin and granzyme B secretion, molecules essential for target cell lysis.

-

Increased Cytokine Production: Alloferon treatment has been demonstrated to increase the production of IFN-γ and TNF-α, both of which are cytokines whose gene expression is regulated by NF-κB.

Quantitative Data on Alloferon's Biological Effects

While direct quantitative data on Alloferon's effect on NF-κB activation is limited, data on its downstream effects provide a measure of its biological efficacy. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Effect of Alloferon on NK Cell-Mediated Cytotoxicity

| Cell Line | Alloferon Concentration (µg/mL) | Incubation Time (hours) | % Specific Release (Cytotoxicity) | Reference |

| PC3 | 2 | 12 | ~25% | |

| PC3 | 4 | 12 | ~35% | |

| HCT116 | 2 | 12 | ~20% | |

| HCT116 | 4 | 12 | ~30% |

Data are estimated from graphical representations in the cited literature and represent an approximation of the reported effects.

Table 2: Effect of Alloferon on Cytokine and Granzyme B Production by NK Cells

| Analyte | Alloferon Concentration (µg/mL) | Incubation Time (hours) | Fold Increase (approx.) | Reference |

| IFN-γ | 4 | 12 | ~2.5 | |

| TNF-α | 4 | 12 | ~2.0 | |

| Granzyme B | 4 | 12 | ~2.0 |

Data are estimated from graphical representations in the cited literature and represent an approximation of the reported effects.

Table 3: Effect of Alloferon on Serum Cytokine Levels in Rats

| Cytokine | Treatment | Concentration (pg/mL) | Reference |

| IFN-γ | Control | Not specified | |

| IFN-γ | Alloferon | Increased | |

| TNF-α | Control | Not specified | |

| TNF-α | Alloferon | Increased |

Specific concentrations were not available in the abstracts. The studies report a significant increase in the serum levels of these cytokines following Alloferon administration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effect of Alloferon on the NF-κB signaling pathway. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Western Blot for Phosphorylated IκBα (p-IκBα)

This protocol describes the detection of phosphorylated IκBα, a key indicator of IKK activity and NF-κB pathway activation.

1. Cell Culture and Treatment:

- Plate cells (e.g., Namalva, Jurkat, or other suitable cell lines) at an appropriate density in 6-well plates.

- Allow cells to adhere and grow overnight.

- Treat cells with various concentrations of Alloferon for the desired time points. Include a positive control (e.g., TNF-α) and an untreated negative control.

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

- Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- For loading control, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

- Plate cells (e.g., HEK293T or a relevant immune cell line) in a 24-well plate.

- Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

- Allow the cells to recover and express the reporters for 24-48 hours.

2. Cell Treatment:

- Treat the transfected cells with different concentrations of Alloferon. Include a positive control (e.g., TNF-α) and an untreated negative control.

- Incubate for a period sufficient to induce gene expression (typically 6-24 hours).

3. Luciferase Assay:

- Lyse the cells using a passive lysis buffer.

- Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

- Measure the Renilla luciferase activity for normalization.

4. Data Analysis:

- Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample.

- Express the results as fold induction over the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

1. Nuclear Extract Preparation:

- Treat cells with Alloferon as described in the Western blot protocol.

- Prepare nuclear extracts from the treated and control cells using a nuclear extraction kit or a standard protocol.

- Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

- Synthesize a double-stranded oligonucleotide probe containing a consensus NF-κB binding site.

- Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) tag.

3. Binding Reaction:

- Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific DNA-protein interactions.

- For competition assays, include an excess of unlabeled specific or non-specific competitor oligonucleotides.

- For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction.

4. Electrophoresis and Detection:

- Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

- Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

- Detect the signal using autoradiography or a chemiluminescent or colorimetric substrate.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Alloferon-NF-κB signaling pathway and a typical experimental workflow.

Caption: Alloferon-induced NF-κB signaling pathway.

Caption: Workflow for investigating Alloferon's effect on NF-κB.

Conclusion and Future Directions

The available evidence strongly suggests that Alloferon activates the NF-κB signaling pathway, leading to enhanced immune responses, including increased NK cell cytotoxicity and cytokine production. This mechanism likely underlies its observed antiviral and antitumor effects. However, there is a need for further research to provide more direct and robust quantitative data on the dose- and time-dependent effects of Alloferon on the key molecular events in the NF-κB cascade. Future studies should aim to replicate the initial findings in a variety of cell types and under different conditions, employing the detailed experimental protocols outlined in this guide. A deeper understanding of the precise molecular interactions between Alloferon and its cellular targets will be crucial for the continued development and optimization of Alloferon-based therapeutics.

References

Unraveling the Target: A Technical Guide to Alloferon's Receptor Interaction on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloferon, a synthetic 13-amino acid peptide, has demonstrated significant immunomodulatory, antiviral, and antitumor properties.[1][2] Its mechanism of action is primarily centered on the potentiation of the innate and adaptive immune systems, with a pronounced effect on Natural Killer (NK) cells.[3][4] While the precise, high-affinity receptor for Alloferon remains an area of active investigation, current evidence suggests a multi-faceted interaction with immune cell surfaces, leading to the modulation of key activating receptors and signaling pathways. This guide synthesizes the existing data on Alloferon's target interactions on immune cells, providing a comprehensive overview of the experimental evidence, methodologies, and putative signaling cascades.

Putative Target Receptors and Molecular Interactions

While a singular, dedicated receptor for Alloferon has not been definitively identified, research points towards its ability to modulate the activity of existing immune receptors, thereby amplifying downstream signaling and effector functions. The primary immune cell type implicated in Alloferon's mechanism of action is the Natural Killer (NK) cell.[5]

Modulation of NK Cell Activating Receptors

Studies have shown that Alloferon treatment leads to the upregulation of key NK cell activating receptors, namely NKG2D and 2B4 (CD244) . This upregulation is a critical component of Alloferon's ability to enhance NK cell-mediated cytotoxicity against virally infected and tumor cells.

-

NKG2D: This activating receptor recognizes a variety of stress-induced ligands on target cells, triggering a cytotoxic response. Alloferon appears to enhance the expression or signaling capacity of NKG2D on NK cells.

-

2B4 (CD244): A member of the Signaling Lymphocytic Activation Molecule (SLAM) family, 2B4 is another important activating receptor on NK cells. Its upregulation by Alloferon contributes to increased NK cell activation and effector function.

Interaction with the Interleukin-22 Receptor Alpha (IL-22Rα)

In the context of inflammatory skin conditions like psoriasis, Alloferon has been shown to regulate the expression of the IL-22 receptor alpha (IL-22Rα) on keratinocytes. While not a direct interaction on immune cells in the traditional sense, this finding suggests a broader immunomodulatory role for Alloferon in regulating cytokine receptor expression in inflamed tissues.

Quantitative Data on Alloferon's Effects

The following table summarizes the key quantitative findings from studies investigating the effects of Alloferon on immune cell parameters.

| Parameter | Cell Type | Effect of Alloferon | Study Reference |

| NK Cell Cytotoxicity | Human Peripheral Blood Lymphocytes | Significant increase in cytotoxic activity. | Chernysh et al., 2002 |

| NKG2D Receptor Expression | NK Cells | Upregulation of expression. | Bae et al., 2013; ResearchGate |

| 2B4 (CD244) Receptor Expression | NK Cells | Upregulation of expression. | Bae et al., 2013 |

| Perforin and Granzyme B Secretion | NK Cells | Increased secretion. | Bae et al., 2013 |

| Interferon-gamma (IFN-γ) Production | NK Cells | Increased production. | Patsnap Synapse; Bae et al., 2013 |

| Tumor Necrosis Factor-alpha (TNF-α) Production | NK Cells | Increased production. | Bae et al., 2013 |

| IL-22Rα Expression | Psoriasis-like Keratinocytes | Decreased expression. | Scientific Reports |

| EBV DNA in Saliva | Patients with Chronic EBV | Significant reduction in viral load. | Rakityanskaya et al., 2023 |

Experimental Protocols

The identification of Alloferon's effects on immune cell receptors and functions has been elucidated through a series of key experimental methodologies.

NK Cell Cytotoxicity Assays

-

Objective: To determine the ability of Alloferon to enhance the killing of target cells by NK cells.

-

Methodology:

-

Isolation of human peripheral blood lymphocytes (PBLs), which contain NK cells.

-

Co-culture of PBLs with a target cancer cell line (e.g., K562 cells, which are sensitive to NK cell-mediated lysis).

-

Treatment of the co-culture with varying concentrations of Alloferon.

-

Assessment of target cell lysis using methods such as:

-

Chromium-51 (⁵¹Cr) release assay: Target cells are labeled with ⁵¹Cr. The amount of ⁵¹Cr released into the supernatant upon cell lysis is proportional to the cytotoxic activity.

-

Flow cytometry-based assays: Target cells are labeled with a fluorescent dye (e.g., CFSE), and dying cells are identified by staining with a viability dye (e.g., Propidium Iodide).

-

-

Flow Cytometry for Receptor Expression Analysis

-

Objective: To quantify the expression of cell surface receptors (e.g., NKG2D, 2B4) on immune cells following Alloferon treatment.

-

Methodology:

-

Isolation of specific immune cell populations (e.g., NK cells) from peripheral blood.

-

Incubation of the cells with Alloferon for a defined period.

-

Staining of the cells with fluorescently labeled antibodies specific for the receptors of interest (e.g., anti-NKG2D-PE, anti-CD244-FITC).

-

Analysis of the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of receptor expression.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

-

Objective: To measure the secretion of cytokines (e.g., IFN-γ, TNF-α) by immune cells in response to Alloferon.

-

Methodology:

-

Culture of immune cells (e.g., PBLs or purified NK cells) with or without Alloferon.

-

Collection of the cell culture supernatant after a specific incubation time.

-

Use of a sandwich ELISA kit specific for the cytokine of interest. The concentration of the cytokine in the supernatant is determined by comparing the optical density of the sample to a standard curve.

-

Signaling Pathways